molecular formula C27H35N3O8 B15137221 Thalidomide-O-amido-C11-COOH

Thalidomide-O-amido-C11-COOH

Cat. No.: B15137221
M. Wt: 529.6 g/mol
InChI Key: CSYVEJMBYGPRAJ-UHFFFAOYSA-N
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Description

Thalidomide-O-amido-C11-COOH, also known as compound IMiD acid 1, is a derivative of thalidomide. It functions as an E3 ligase ligand and linker CRBN (Cereblon) conjugate. This compound is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) that target the degradation of specific proteins, such as DOT1L .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-amido-C11-COOH involves multiple steps, starting from thalidomide. The process typically includes the introduction of an amido group and a carboxylic acid group at specific positions on the thalidomide molecule. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired modifications are achieved.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Thalidomide-O-amido-C11-COOH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Thalidomide-O-amido-C11-COOH has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Employed in studies involving protein-protein interactions and cellular pathways.

    Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Thalidomide-O-amido-C11-COOH involves its binding to Cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation. This process is crucial for the targeted degradation of specific proteins, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

    Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.

    Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects.

    Pomalidomide: Another thalidomide derivative with potent anti-cancer properties.

Uniqueness: Thalidomide-O-amido-C11-COOH is unique due to its specific modifications that allow it to function as an E3 ligase ligand and linker CRBN conjugate. This makes it particularly useful in the synthesis of PROTACs, which are not achievable with the parent compound or its other derivatives .

Properties

Molecular Formula

C27H35N3O8

Molecular Weight

529.6 g/mol

IUPAC Name

12-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]dodecanoic acid

InChI

InChI=1S/C27H35N3O8/c31-21-15-14-19(25(35)29-21)30-26(36)18-11-10-12-20(24(18)27(30)37)38-17-22(32)28-16-9-7-5-3-1-2-4-6-8-13-23(33)34/h10-12,19H,1-9,13-17H2,(H,28,32)(H,33,34)(H,29,31,35)

InChI Key

CSYVEJMBYGPRAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCCCCC(=O)O

Origin of Product

United States

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